Butyronitrile, 4-anilino-

Description

Classification and Chemical Significance of 4-Anilinobutyronitrile as a Nitrile and Anilino Compound

Butyronitrile (B89842), 4-anilino- is classified based on its two primary functional groups: the nitrile group (–C≡N) and the anilino group (a phenyl ring attached to an amino group). ontosight.ai This dual functionality dictates its chemical behavior and significance.

The nitrile group is a cornerstone of organic synthesis, known for its versatile reactivity. wikipedia.orgresearchgate.net The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org This allows the nitrile group to be transformed into various other functional groups. researchgate.net Key reactions include:

Hydrolysis: Conversion to carboxylic acids. libretexts.org

Reduction: Formation of primary amines using reducing agents like lithium aluminum hydride. libretexts.orglibretexts.org

Reaction with organometallic reagents: Grignard reagents react with nitriles to form ketones after hydrolysis. libretexts.orglibretexts.org

The presence of the nitrile group makes 4-anilinobutyronitrile a valuable intermediate. ontosight.ai The nitrile functional group is found in the chemical structures of over 70 approved drugs, highlighting its importance in medicinal chemistry. nih.gov

The anilino group also contributes significantly to the molecule's reactivity. Aniline (B41778) and its derivatives are important building blocks in chemical synthesis. Recent studies have demonstrated modern synthetic applications, such as copper-catalyzed oxidative C-C bond activation of nitriles for the acylation and subsequent C-H bromination of anilino compounds. acs.org

The combination of these two groups in one molecule provides a platform for creating diverse and complex chemical structures. Derivatives of 4-anilinobutyronitrile have been investigated for potential anti-inflammatory, anticancer, and antimicrobial activities. ontosight.ai

Historical Context and Evolution of Research on 4-Anilinobutyronitrile-Type Structures

The study of nitriles has a long history, with the first compound in this class, hydrogen cyanide, being synthesized in 1782. wikipedia.org Benzonitrile was prepared in the 1830s, and propionitrile (B127096) was synthesized shortly after, marking the early exploration of this functional group. wikipedia.org

Research focusing specifically on anilino-nitrile structures has evolved over time. Early studies included investigations into the pyrolysis of such compounds. rsc.org The development of synthetic methodologies has been a continuous process. For instance, the conjugate addition of amines to α,β-unsaturated nitriles, a reaction known as aza-Michael addition, provides a route to β-amino nitriles, which are precursors to other important molecules. researchgate.net

The evolution of research is also marked by the development of more sophisticated catalytic systems. Transition metal-catalyzed reactions have become a significant area of focus, enabling the efficient synthesis of complex molecules from simple precursors. researchgate.net Contemporary research continues this trend, with a 2023 study reporting the synthesis of new bi-α-amino nitrile compounds through a one-pot, three-component reaction, showcasing the ongoing refinement of synthetic strategies for this class of molecules. researchgate.net

Rationale for Contemporary Academic Investigations into 4-Anilinobutyronitrile

Current academic interest in Butyronitrile, 4-anilino- and related structures is driven by several key factors:

Synthetic Versatility: The compound serves as a valuable intermediate for synthesizing more complex molecules. ontosight.ai The ability of the nitrile group to act as a directing group in C-H bond functionalization reactions allows for the introduction of diverse functionalities into aromatic rings. researchgate.net

Medicinal Chemistry Applications: There is significant interest in the biological potential of derivatives of 4-anilinobutyronitrile. ontosight.ai Research has shown that some of its derivatives possess promising anticancer activities. lookchem.com A 2012 study, for example, detailed the synthesis of 1,6-disubstituted 4,5,6,7-tetrahydropyrazolo[3,4-c]pyridin-7-one derivatives starting from primary amines, with the resulting compounds showing anti-proliferative activity against several human cancer cell lines. lookchem.com

Development of Novel Synthetic Methods: The unique reactivity of the nitrile and anilino groups encourages the development of new chemical reactions. A 2024 study reported a copper/O2-mediated oxidative C-C activation of nitriles that facilitates the selective acylation and bromination of anilines, demonstrating the potential for creating valuable reactions through the activation of the C-CN bond. acs.org This highlights the ongoing quest for innovative synthetic tools that can utilize readily available starting materials like 4-anilinobutyronitrile.

The combination of its utility as a synthetic building block, the potential for discovering biologically active derivatives, and the opportunity to explore novel chemical reactivity ensures that Butyronitrile, 4-anilino- remains a relevant subject of contemporary chemical research.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Aminobenzaldehyde |

| Adiponitrile |

| Aniline |

| Benzonitrile |

| Butyronitrile, 4-anilino- |

| Hydrogen cyanide |

| Lithium aluminum hydride |

| Propionitrile |

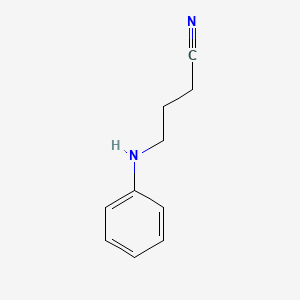

Structure

3D Structure

Properties

CAS No. |

73747-25-8 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

4-anilinobutanenitrile |

InChI |

InChI=1S/C10H12N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,9H2 |

InChI Key |

QMBPIQSHYXCCMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCCCC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Anilinobutyronitrile and Analogous Structures

Direct Synthesis Approaches to 4-Anilinobutyronitrile

Direct methods for the synthesis of 4-anilinobutyronitrile primarily involve the formation of the crucial carbon-nitrogen bond between the aniline (B41778) moiety and the butyronitrile (B89842) backbone in a single key step. Nucleophilic substitution and reductive amination are the most common strategies employed.

Nucleophilic Substitution Reactions Involving 4-Halobutyronitrile and Aniline Derivatives

A fundamental and widely utilized method for the synthesis of 4-anilinobutyronitrile is the nucleophilic substitution reaction between a 4-halobutyronitrile (such as 4-chlorobutyronitrile (B21389) or 4-bromobutyronitrile) and aniline or its derivatives. In this reaction, the amino group of aniline acts as a nucleophile, attacking the electrophilic carbon atom attached to the halogen, leading to the displacement of the halide ion and the formation of the desired N-alkylated product.

The reaction is a form of amino-de-halogenation, a type of nucleophilic aliphatic substitution. The efficiency of this reaction can be influenced by several factors, including the nature of the leaving group (Br > Cl), the reaction temperature, and the presence of a base to neutralize the hydrogen halide formed during the reaction. While specific conditions for the synthesis of 4-anilinobutyronitrile are not extensively detailed in publicly available literature, the general principles of N-alkylation of anilines with alkyl halides are well-established. For instance, the reaction of aniline with 1-bromobutane (B133212) has been studied in aqueous surfactant systems to form N-butylaniline, demonstrating the feasibility of such transformations. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Aniline | 1-Bromobutane | Aqueous surfactant systems | N-Butylaniline | nih.gov |

This table presents a reaction analogous to the synthesis of 4-anilinobutyronitrile, illustrating the N-alkylation of aniline with an alkyl halide.

Reductive Amination Strategies for Forming the Anilino Moiety

Reductive amination offers an alternative direct route to 4-anilinobutyronitrile. This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize 4-anilinobutyronitrile via this method, a suitable carbonyl precursor such as 4-oxobutyronitrile (3-formylpropionitrile) would be reacted with aniline.

The reaction is typically carried out in the presence of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). researchgate.net While direct examples for the synthesis of 4-anilinobutyronitrile using this method are scarce in the literature, the reductive amination of anilines with various aldehydes and ketones is a well-documented and versatile transformation. organic-chemistry.orgresearchgate.net For example, a visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, yielding 4-(phenylamino)butan-2-one, a structurally related compound. nih.gov

| Aniline Derivative | Carbonyl Compound | Reducing Agent/Conditions | Product | Reference |

| Aniline | 4-Hydroxybutan-2-one | Visible light, NH₄Br, THF | 4-(Phenylamino)butan-2-one | nih.gov |

| Aniline derivatives | Aldehydes | H-cube technology | Mono-alkylated anilines | rsc.org |

This table showcases examples of reductive amination involving anilines and carbonyl compounds with a four-carbon chain, highlighting the potential of this method for synthesizing 4-anilinobutyronitrile analogs.

Indirect Synthetic Routes and Precursor Functionalization

Indirect methods provide alternative pathways to 4-anilinobutyronitrile by first constructing a molecule with either the butyronitrile or the anilino moiety and then introducing the missing functional group in a subsequent step.

Transformations of Butyronitrile Derivatives to Introduce the Anilino Group

This approach starts with a pre-existing butyronitrile derivative that is functionalized to allow for the introduction of the anilino group. For example, a butyronitrile molecule with a suitable leaving group at the 4-position, which is essentially the starting material for the nucleophilic substitution described in section 2.1.1, falls into this category.

Conversion of Anilino Derivatives to Incorporate the Butyronitrile Moiety

Conversely, one can start with an aniline derivative and introduce the butyronitrile functionality. This could potentially be achieved by reacting aniline with a bifunctional reagent that contains both a leaving group and a protected or masked nitrile group. Another possibility involves the alkylation of aniline with a haloalkyl derivative that can be subsequently converted to a nitrile.

Advanced and Catalytic Synthetic Protocols

Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and environmental friendliness. The N-alkylation of anilines can be facilitated by various catalysts, including those based on transition metals like cobalt, copper, and iron. rsc.orgresearchgate.net These catalytic systems can enable the use of less reactive alkylating agents, such as alcohols, by activating them in situ. rsc.org For example, cobalt supported on a metal-organic framework has been shown to be an effective heterogeneous catalyst for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org While not directly applied to 4-halobutyronitrile, these catalytic approaches hold promise for the development of more sustainable routes to 4-anilinobutyronitrile.

| Catalyst System | Aniline Derivative | Alkylating Agent | Product | Reference |

| Cobalt-based MOF | Aniline | Benzyl alcohol | N-Benzylaniline | rsc.org |

| Copper-Chromite | Aniline | Benzyl alcohol | N-Phenyl Benzyl amine | |

| Fe(ClO₄)₃/SiO₂ | Aniline derivatives | Alcohols | N-Alkylated anilines | researchgate.net |

This table provides examples of advanced catalytic systems used for the N-alkylation of anilines with various alcohols, indicating the potential for similar catalytic reactions with functionalized alkylating agents like 4-halobutyronitrile.

Metal-Catalyzed Coupling Reactions for 4-Anilinobutyronitrile Formation

Metal-catalyzed cross-coupling reactions have become indispensable in the synthesis of aryl amines. Two prominent methods, the Buchwald-Hartwig amination and the Ullmann condensation, are particularly relevant for the synthesis of 4-anilinobutyronitrile. These reactions involve the coupling of an amine with a halide or pseudohalide, facilitated by a metal catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. orgsyn.orgresearchgate.netrsc.orgaragen.com This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. orgsyn.orgmdpi.com For the synthesis of 4-anilinobutyronitrile, this would involve the reaction of aniline with a 4-halobutyronitrile, such as 4-chlorobutyronitrile or 4-bromobutyronitrile. A variety of palladium sources, including Pd(OAc)₂, and ligands, such as X-Phos, can be utilized. mdpi.com The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an inert solvent like toluene (B28343) or dioxane. rsc.orgmdpi.com The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to expand the scope of the reaction to a wide variety of amines and aryl coupling partners under milder conditions. orgsyn.org Bidentate phosphine ligands, for instance, have been shown to improve reaction rates and yields. orgsyn.org

The Ullmann condensation , a copper-catalyzed reaction, represents an older but still valuable method for C-N bond formation. longdom.org Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 210 °C) and polar solvents like N-methylpyrrolidone or dimethylformamide. longdom.org The classic Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper. longdom.org For the synthesis of 4-anilinobutyronitrile, this would entail reacting aniline with a 4-halobutyronitrile using a copper catalyst. Modern variations of the Ullmann reaction have been developed that employ soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. longdom.org

| Reaction Name | Catalyst | Typical Reactants | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aniline and 4-halobutyronitrile | High efficiency, broad substrate scope, milder conditions with modern catalysts. orgsyn.orgresearchgate.netaragen.commdpi.com |

| Ullmann Condensation | Copper | Aniline and 4-halobutyronitrile | Traditionally harsh conditions, modern variants offer milder alternatives. longdom.org |

Green Chemistry Approaches in 4-Anilinobutyronitrile Synthesis

In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic methods. For the synthesis of 4-anilinobutyronitrile, this translates to the exploration of solvent-free conditions and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. tsijournals.comrsc.orgnih.gov The application of microwave irradiation to the N-alkylation of amines with alcohols, catalyzed by transition metals, has been reported to be an efficient and clean protocol. rsc.orgnih.gov For the synthesis of 4-anilinobutyronitrile, a microwave-assisted N-alkylation of aniline with 4-hydroxybutyronitrile could be a potential green route. This approach often uses a catalyst, and the reaction can sometimes be performed under solvent-free conditions, further enhancing its green credentials. tsijournals.com

Solvent-free synthesis , also known as neat or solid-state reaction, is another key green chemistry approach. youtube.com By eliminating the solvent, this method reduces waste, simplifies work-up procedures, and can sometimes lead to different reactivity and selectivity. The synthesis of N-substituted pyrroles, for example, has been demonstrated under solvent-free conditions using a catalytic amount of calcium nitrate, where the reactants themselves act as the reaction medium. youtube.com A similar solvent-free approach could potentially be developed for the reaction of aniline with a suitable 4-substituted butyronitrile derivative to yield 4-anilinobutyronitrile.

Purification and Spectroscopic Methods in Synthetic Verification

Following the synthesis of 4-anilinobutyronitrile, rigorous purification and structural verification are essential to ensure the identity and purity of the compound.

The purification of 4-anilinobutyronitrile, which contains both a polar nitrile group and a secondary amine, may require specific chromatographic techniques. Given its potential polarity, normal-phase chromatography on silica (B1680970) gel might be challenging due to potential tailing. In such cases, reverse-phase chromatography could be a more suitable option. Alternatively, affinity chromatography using materials like phenyl boronate has been employed for the purification of compounds with specific functionalities. nih.gov Recrystallization from an appropriate solvent system would be the final step to obtain a highly pure product.

The structural confirmation of 4-anilinobutyronitrile relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

¹H NMR spectroscopy would provide information on the number of different types of protons and their connectivity. For 4-anilinobutyronitrile, one would expect to see signals corresponding to the aromatic protons of the aniline ring, a triplet for the methylene (B1212753) group adjacent to the nitrogen, a triplet for the methylene group adjacent to the nitrile, and a multiplet for the central methylene group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the three methylene carbons of the butyronitrile chain, and the carbon of the nitrile group.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the molecular weight of 4-anilinobutyronitrile. The fragmentation pattern, which arises from the cleavage of the molecule in the mass spectrometer, can provide further structural information. For secondary amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a common fragmentation pathway. lehigh.edu

FTIR Spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The FTIR spectrum of 4-anilinobutyronitrile would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, the C≡N stretching of the nitrile group, and C=C stretching of the aromatic ring.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and relative numbers. |

| ¹³C NMR | Number of unique carbon atoms and their chemical environment. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. lehigh.edu |

| FTIR | Presence of functional groups (N-H, C≡N, C-H, C=C). researchgate.net |

Chemical Reactivity and Derivatization Pathways of 4 Anilinobutyronitrile

Transformations at the Nitrile Functionality of 4-Anilinobutyronitrile

The cyano group (C≡N) is a highly versatile functional group, characterized by its electrophilic carbon atom and the ability to undergo nucleophilic additions, reductions, and participate in cycloaddition reactions. nih.govresearchgate.net

Hydrolysis and Amidation Reactions of the Cyano Group

The nitrile group of 4-anilinobutyronitrile can be converted into a carboxylic acid or an amide under hydrolytic conditions. The course of the reaction is dependent on the specific conditions employed, such as the pH of the medium and the temperature.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acids like sulfuric or hydrochloric acid, the nitrile is first protonated, which enhances the electrophilicity of the carbon atom. chemistrysteps.comlibretexts.org Subsequent nucleophilic attack by water leads to the formation of an intermediate imidic acid, which tautomerizes to 4-anilinobutanamide. Under forcing conditions (e.g., prolonged heating), the amide undergoes further hydrolysis to yield 4-anilinobutanoic acid and an ammonium salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the corresponding amide, 4-anilinobutanamide. chemistrysteps.com Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidic workup yields 4-anilinobutanoic acid.

Enzymatic Hydrolysis: Biocatalytic methods using nitrilase or nitrile hydratase enzymes offer a milder and more selective alternative to chemical hydrolysis. nih.govresearchgate.net Nitrilases can directly convert the nitrile to the corresponding carboxylic acid, while nitrile hydratases yield the amide. nih.govnih.gov These enzymatic transformations proceed under neutral pH and ambient temperature, preserving other sensitive functional groups within the molecule.

| Reaction | Reagents and Conditions | Major Product |

|---|---|---|

| Amidation | H₂SO₄ (conc.), H₂O, mild heat | 4-Anilinobutanamide |

| Complete Hydrolysis (Acidic) | H₂SO₄ (aq.), reflux | 4-Anilinobutanoic acid |

| Complete Hydrolysis (Basic) | 1. NaOH (aq.), reflux; 2. H₃O⁺ | 4-Anilinobutanoic acid |

| Enzymatic Hydration | Nitrile hydratase | 4-Anilinobutanamide |

Reductive Conversions of the Nitrile to Amine Functions

The nitrile group is readily reduced to a primary amine, providing a key pathway to diamine structures. The choice of reducing agent determines the final product, which can be either an amine or an aldehyde. wikipedia.orgyoutube.com

Reduction to Primary Amines: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the nitrile to a primary amine. libretexts.orgyoutube.com The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield 4-aminobutyl(phenyl)amine. libretexts.org Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum under a hydrogen atmosphere also achieves this transformation efficiently. wikipedia.org

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). wikipedia.orgyoutube.com This reagent adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate in an aqueous workup liberates 4-anilinobutanal. wikipedia.org

| Desired Product | Reagents and Conditions | Final Product |

|---|---|---|

| Primary Amine | 1. LiAlH₄ in THF/ether; 2. H₂O | 4-Aminobutyl(phenyl)amine |

| Primary Amine | H₂ gas, Raney Ni catalyst, high pressure | 4-Aminobutyl(phenyl)amine |

| Aldehyde | 1. DIBAL-H in toluene (B28343), low temp.; 2. H₃O⁺ | 4-Anilinobutanal |

Cyclization Reactions Involving the Nitrile Group in Heterocycle Formation

The nitrile functionality in 4-anilinobutyronitrile can act as an electrophilic component in intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic systems. These reactions are often promoted by strong acids or Lewis acids. For instance, treatment with a strong acid could potentially induce an intramolecular Friedel-Crafts-type reaction, where the electron-rich phenyl ring attacks the protonated nitrile carbon. This pathway could lead to the formation of tetrahydroquinoline derivatives, which are significant scaffolds in medicinal chemistry. beilstein-journals.org The reaction proceeds through the formation of an intermediate imine, which then undergoes tautomerization and aromatization to yield the final heterocyclic product.

Reactions at the Anilino Moiety of 4-Anilinobutyronitrile

The anilino group contains a nucleophilic nitrogen atom and an activated aromatic ring, both of which are susceptible to chemical modification.

N-Alkylation and N-Acylation Reactions of the Anilino Nitrogen

The secondary amine of the anilino group is nucleophilic and can readily react with electrophiles.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the anilino nitrogen with an alkyl group. nih.gov It is typically achieved by treating 4-anilinobutyronitrile with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Modern methods may employ metal-catalyzed N-alkylation reactions, which can offer broader substrate scope and milder conditions. nih.govresearchgate.netprinceton.edu

N-Acylation: The anilino nitrogen can be acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction is typically performed in the presence of a base like pyridine or triethylamine, which acts as a catalyst and scavenges the acid byproduct. The resulting N-acylated product contains an amide functionality.

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-N-phenyl-4-aminobutyronitrile |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-N-phenyl-4-aminobutyronitrile |

Electrophilic Aromatic Substitution on the Phenyl Ring of the Anilino Group

The anilino group is a powerful activating group for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions. wikipedia.orglkouniv.ac.in The lone pair of electrons on the nitrogen atom can be donated into the phenyl ring through resonance, increasing the electron density at the ortho and para carbons and stabilizing the arenium ion intermediate. lkouniv.ac.inlibretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Br, Cl) onto the aromatic ring, typically using Br₂ in a solvent like acetic acid or CCl₄. Due to the high activation by the amino group, the reaction can proceed without a Lewis acid catalyst and may lead to poly-substitution.

Nitration: Introduction of a nitro group (-NO₂). Direct nitration with strong acids (HNO₃/H₂SO₄) is often problematic as the amino group can be oxidized and protonated, which deactivates the ring. libretexts.org A common strategy is to first protect the amino group via acylation, then perform the nitration, followed by deprotection.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on anilines because the amino group coordinates strongly with the Lewis acid catalyst, deactivating the ring. wikipedia.org Protection of the amino group as an amide is necessary before carrying out these reactions.

| Reaction | Reagents | Major Products (Ortho/Para Isomers) |

|---|---|---|

| Bromination | Br₂ in CH₃COOH | 4-(Bromoanilino)butyronitrile |

| Nitration (with protection) | 1. (CH₃CO)₂O; 2. HNO₃/H₂SO₄; 3. H₃O⁺, heat | 4-(Nitroanilino)butyronitrile |

| Sulfonation | Fuming H₂SO₄ | 4-((Sulfophenyl)amino)butyronitrile |

Reactivity at the Aliphatic Chain of 4-Anilinobutyronitrile

The aliphatic butyronitrile (B89842) chain of 4-anilinobutyronitrile presents opportunities for functionalization via carbon-hydrogen (C-H) bond activation. This modern synthetic strategy allows for the direct conversion of unreactive C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.

Transition metal catalysis, particularly with palladium, has been instrumental in advancing C-H activation of aliphatic amines. nih.gov In the context of 4-anilinobutyronitrile, the anilino group can act as a directing group, positioning the metal catalyst in proximity to specific C-H bonds on the butyronitrile chain. This directed cyclometallation typically proceeds through five-membered ring intermediates, which are energetically favored. nih.gov However, pathways involving four-membered ring cyclopalladation have also been developed, leading to the formation of strained heterocycles like aziridines and β-lactams from substrates with a methyl group adjacent to a secondary amine. nih.gov

The application of such methodologies to 4-anilinobutyronitrile could potentially enable selective functionalization at the C2 or C3 positions of the butyronitrile chain. The development of chiral ligands, such as BINOL-phosphoric acids, has further expanded the scope of these reactions to include enantioselective transformations, which is of significant interest for the synthesis of pharmaceutically relevant molecules. nih.gov

Table 2: Catalytic Systems for Directed Aliphatic C-H Activation

| Catalyst/Ligand System | Transformation | Key Feature | Reference |

|---|---|---|---|

| Palladium(II) Acetate | Amination, Carbonylation | Four-membered ring cyclopalladation pathway | nih.gov |

| Pd(II) / Chiral BINOL-Phosphoric Acid | Enantioselective Amination (Aziridination) | High enantiomeric ratios achieved | nih.gov |

The aliphatic chain of 4-anilinobutyronitrile is also amenable to transformations via radical chemistry. Radical reactions proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.comyoutube.com

Initiation: This first step involves the formation of a radical species. It can be achieved by the homolytic cleavage of a weak bond, often induced by heat or UV radiation. lumenlearning.com Common radical initiators include molecules like azobisisobutyronitrile (AIBN) or peroxides.

Propagation: In this phase, a reactive radical reacts with a stable molecule to generate a new radical, continuing the chain. lumenlearning.com For 4-anilinobutyronitrile, a radical could abstract a hydrogen atom from the aliphatic backbone, creating a carbon-centered radical on the butyronitrile chain. The stability of this radical would depend on its position (secondary being more stable than primary). This new radical can then react further, for instance, with a halogen source like N-bromosuccinimide (NBS) for allylic or benzylic bromination, although this specific reaction is less relevant to a saturated chain. lumenlearning.com A more pertinent reaction would be dehalogenation using a reagent like tributyltin hydride, which propagates via a carbon radical intermediate. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. This is a rare event due to the low concentration of radicals. lumenlearning.com

Specific synthetic applications of radical reactions include the Barton-McCombie deoxygenation or the Hofmann-Löffler-Freytag reaction for synthesizing pyrrolidines, which involves an intramolecular hydrogen atom transfer to a nitrogen-centered radical. libretexts.org While these named reactions require specific functional groups not present in the parent 4-anilinobutyronitrile, they illustrate the potential for complex transformations on the aliphatic chain following initial radical formation.

Table 3: Key Stages and Reagents in Radical Chain Reactions

| Stage | Description | Common Reagents/Conditions | Reference |

|---|---|---|---|

| Initiation | Initial formation of a radical species. | AIBN, Benzoyl Peroxide, Heat, UV Light | lumenlearning.com |

| Propagation | A radical reacts to form a new radical. | Tributyltin Hydride (Bu₃SnH), N-Bromosuccinimide (NBS) | lumenlearning.comlibretexts.org |

| Termination | Two radicals combine to end the chain. | Radical-radical coupling | lumenlearning.comyoutube.com |

Applications of 4 Anilinobutyronitrile As a Chemical Intermediate

4-Anilinobutyronitrile as a Building Block in Complex Organic Synthesis

The unique combination of functional groups in 4-anilinobutyronitrile makes it a strategic starting material in multi-step organic syntheses. The aniline (B41778) moiety can undergo reactions typical of secondary aromatic amines, while the nitrile group offers a gateway to various other functionalities such as amines, carboxylic acids, and ketones.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.gov 4-Anilinobutyronitrile is a key precursor for the synthesis of several important classes of these compounds, particularly those containing a quinoline (B57606) core. The synthesis of quinolines and their derivatives can be achieved through several classic named reactions where an aniline or its derivative is a key reactant. iipseries.orgpreprints.orgmdpi.com

The general strategy for forming heterocyclic systems from 4-anilinobutyronitrile involves an intramolecular cyclization reaction. This is typically achieved by first transforming the nitrile group into a functionality that can react with the aniline ring. For instance, hydrolysis of the nitrile can yield a carboxylic acid, which can then undergo an intramolecular Friedel-Crafts acylation or a similar cyclization to form a lactam. Alternatively, reaction of the nitrile with an organometallic reagent can produce a ketone, which can then undergo an intramolecular condensation with the aniline ring.

Some of the well-established methods for quinoline synthesis that can be adapted for 4-anilinobutyronitrile include:

Combes quinoline synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org In a modified approach, the butyl chain of 4-anilinobutyronitrile could be functionalized to incorporate a β-diketone moiety, which would then allow for an intramolecular Combes-type cyclization.

Friedländer annulation: This synthesis produces quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org The nitrile group of 4-anilinobutyronitrile can be converted to a ketone, setting the stage for an intramolecular Friedländer-type reaction.

The following table summarizes potential heterocyclic systems that can be synthesized from 4-anilinobutyronitrile and the key reaction types involved.

| Heterocyclic System | Key Intermediate from 4-Anilinobutyronitrile | Type of Cyclization Reaction |

| Tetrahydroquinolines | 4-Anilino-butyric acid or 4-anilino-butyl ketone | Intramolecular acylation or condensation |

| Pyrrolidines | N-Phenyl-4-aminobutanenitrile | Reductive cyclization |

| Benzothiadiazepines | Sulfonamide derivative of 4-anilinobutyronitrile | Intramolecular cyclization |

This table presents potential synthetic pathways based on established organic chemistry reactions.

The term "multifunctional molecules" refers to compounds that possess two or more distinct functional groups, each of which can impart specific chemical reactivity or physical properties to the molecule. The derivatization of 4-anilinobutyronitrile allows for the introduction of a wide array of functional groups, leading to the creation of novel multifunctional molecules with potential applications in medicinal chemistry and materials science. nih.gov

The reactivity of 4-anilinobutyronitrile can be selectively targeted at three main positions:

The Aniline Nitrogen: The secondary amine is nucleophilic and can be alkylated, acylated, or sulfonylated to introduce new substituents.

The Aromatic Ring: The aniline ring is activated towards electrophilic aromatic substitution, allowing for the introduction of substituents such as halogens, nitro groups, or alkyl groups at the ortho and para positions.

The Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

The following table provides examples of derivatization reactions that can be performed on 4-anilinobutyronitrile to synthesize multifunctional molecules.

| Reaction Site | Reagent | Resulting Functional Group | Class of Multifunctional Molecule |

| Aniline Nitrogen | Acyl chloride | Amide | N-Acyl-4-anilinobutyronitrile |

| Aromatic Ring | Bromine | Bromo | Bromo-4-anilinobutyronitrile |

| Nitrile Group | Lithium aluminum hydride | Primary amine | 4-Anilino-butane-1-amine |

This table illustrates common derivatization reactions to produce multifunctional molecules from 4-anilinobutyronitrile.

The synthesis of 4-anilinoquinoline derivatives, for instance, often involves multiple derivatization steps to introduce various substituents that can modulate the biological activity of the final compound. nih.govmdpi.com

Role of 4-Anilinobutyronitrile in Polymer Chemistry

While not a conventional monomer itself, 4-anilinobutyronitrile can be chemically modified to produce functional monomers that can be incorporated into polymer chains. The resulting polymers, containing the 4-anilinobutyronitrile moiety as a side group, can exhibit unique properties and functionalities.

To be used in polymer synthesis, 4-anilinobutyronitrile must be derivatized to include a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) group. This can be achieved by reacting a suitable functional group on the 4-anilinobutyronitrile core with a reagent containing the desired polymerizable moiety.

For example, the aniline nitrogen can be reacted with acryloyl chloride or methacryloyl chloride to produce the corresponding N-acryloyl or N-methacryloyl-4-anilinobutyronitrile monomers. These monomers can then undergo free-radical polymerization to form polymers with the 4-anilinobutyronitrile unit as a pendant group.

The following table outlines potential strategies for synthesizing polymerizable monomers from 4-anilinobutyronitrile.

| Reactive Site for Derivatization | Derivatizing Agent | Polymerizable Monomer |

| Aniline Nitrogen | Acryloyl chloride | N-Acryloyl-4-anilinobutyronitrile |

| Aromatic Ring (after hydroxylation) | Glycidyl methacrylate | Methacrylate-functionalized 4-anilinobutyronitrile |

This table provides examples of how 4-anilinobutyronitrile can be converted into polymerizable monomers.

Once a polymerizable monomer based on 4-anilinobutyronitrile is synthesized, it can be incorporated into various polymeric architectures using different polymerization techniques. mdpi.com

Homopolymerization: The functionalized monomer can be polymerized on its own to create a homopolymer where every repeating unit contains the 4-anilinobutyronitrile moiety.

Copolymerization: The monomer can be copolymerized with other conventional monomers (e.g., styrene, methyl methacrylate) to create random, alternating, or block copolymers. This allows for the fine-tuning of the polymer's properties by controlling the ratio and distribution of the different monomer units.

The incorporation of the 4-anilinobutyronitrile moiety can introduce specific functionalities into the polymer, such as:

Increased polarity: The presence of the nitrile and aniline groups can increase the polarity of the polymer, affecting its solubility and interaction with other materials.

Reactive sites: The nitrile group on the pendant side chains can be further modified after polymerization, allowing for the post-functionalization of the polymer and the attachment of other molecules.

Contribution to Advanced Materials Science (Excluding material properties)

In the field of advanced materials science, there is a constant search for new molecular building blocks that can be used to construct functional materials with tailored properties. nih.gov 4-Anilinobutyronitrile, through its synthetic versatility, can contribute to this field by serving as a precursor to the synthesis of more complex molecules that are then used to create advanced materials.

The synthesis of functional materials often relies on the precise arrangement of molecules with specific functionalities. The ability to derivatize 4-anilinobutyronitrile at multiple positions allows for the creation of a diverse library of building blocks. These building blocks can then be used in the bottom-up synthesis of materials such as:

Precursors for functional polymers: As discussed in the previous section, 4-anilinobutyronitrile can be used to synthesize monomers for functional polymers.

Components of supramolecular assemblies: The anilino group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined supramolecular structures.

Ligands for metal-organic frameworks (MOFs): By introducing coordinating groups (e.g., carboxylic acids from the hydrolysis of the nitrile), derivatives of 4-anilinobutyronitrile could potentially be used as organic linkers in the synthesis of MOFs.

The primary contribution of 4-anilinobutyronitrile to advanced materials science is therefore as a versatile synthetic platform for the creation of novel molecular components. Its value lies in the ability to systematically modify its structure to achieve desired functionalities in the final material precursor.

Synthetic Approaches for Functional Materials Derived from 4-Anilinobutyronitrile

4-Anilinobutyronitrile, with its distinct secondary aniline and nitrile functional groups, presents a versatile platform for the synthesis of a variety of functional polymers. While specific literature detailing the direct polymerization of 4-anilinobutyronitrile is not extensively available, its potential as a chemical intermediate can be projected based on established reactions of its constituent functional groups. The primary synthetic strategies would likely involve either the modification of the nitrile group to create a bifunctional monomer for subsequent polycondensation, or the direct participation of the secondary aniline in polymerization, leaving the nitrile group available for post-polymerization modification.

Hypothetical Route 1: Modification of the Nitrile Group for Polycondensation

A plausible approach to utilizing 4-anilinobutyronitrile in the synthesis of functional polymers is to first convert the nitrile group into a more reactive functionality, such as a carboxylic acid or a primary amine. This transformation would yield a bifunctional monomer that can then undergo polycondensation with a suitable comonomer to form a polyamide.

a) Hydrolysis of the Nitrile to a Carboxylic Acid:

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.orgchemguide.co.uklumenlearning.com In this hypothetical pathway, 4-anilinobutyronitrile would be converted to 4-(phenylamino)butanoic acid. This resulting amino acid could then be reacted with a diacyl chloride, such as terephthaloyl chloride, in a polycondensation reaction to produce a polyamide. The secondary amine of the aniline group is less reactive than a primary amine, which could necessitate specific catalytic conditions to achieve high molecular weight polymers. nih.gov

The generalized reaction scheme is presented below:

Step 1: Hydrolysis 4-Anilinobutyronitrile + H₂O/H⁺ → 4-(Phenylamino)butanoic acid

Step 2: Polycondensation n 4-(Phenylamino)butanoic acid + n Terephthaloyl chloride → Polyamide + 2n HCl

A representative data table for such a hypothetical polymerization is shown below, illustrating potential properties of the resulting polymer.

| Monomer 1 | Comonomer | Polymer Structure | Potential Properties |

| 4-(Phenylamino)butanoic acid | Terephthaloyl chloride | Polyamide with N-phenyl substitution | Enhanced solubility in organic solvents, potential for thermal stability |

b) Reduction of the Nitrile to a Primary Amine:

Alternatively, the nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov This would transform 4-anilinobutyronitrile into N-phenylbutane-1,4-diamine. This diamine, possessing one primary and one secondary amine, could then undergo polycondensation with a dicarboxylic acid, for instance, adipic acid. The primary amine would be significantly more reactive than the secondary aniline, leading to a more controlled polymerization and the formation of a poly(amide-amine). nih.gov

The proposed reaction scheme is as follows:

Step 1: Reduction 4-Anilinobutyronitrile + [H] → N-phenylbutane-1,4-diamine

Step 2: Polycondensation n N-phenylbutane-1,4-diamine + n Adipic acid → Poly(amide-amine) + 2n H₂O

The potential characteristics of a polymer synthesized via this route are summarized in the following table.

| Monomer 1 | Comonomer | Polymer Structure | Potential Properties |

| N-phenylbutane-1,4-diamine | Adipic acid | Poly(amide-amine) with N-phenyl side group | Increased flexibility, potential for hydrogen bonding, and altered thermal properties |

Hypothetical Route 2: Direct Polycondensation and Post-Polymerization Modification

Another theoretical approach involves the direct polymerization of 4-anilinobutyronitrile, utilizing the reactivity of the secondary aniline. While secondary amines are less nucleophilic than primary amines, polycondensation with highly reactive comonomers like diacyl chlorides is feasible. researchgate.net In this scenario, 4-anilinobutyronitrile could be reacted with a diacyl chloride, for example, isophthaloyl chloride, to form a polyamide with pendant butyronitrile (B89842) groups.

The generalized reaction scheme for this direct polycondensation is:

n 4-Anilinobutyronitrile + n Isophthaloyl chloride → Polyamide with pendant nitrile groups + 2n HCl

The resulting polymer would feature nitrile functionalities that could be further modified to introduce other chemical groups, thereby tailoring the material's properties for specific applications. For instance, the pendant nitrile groups could be hydrolyzed to carboxylic acids to enhance hydrophilicity or reduced to amines to introduce cross-linking sites.

A summary of this hypothetical approach is presented in the table below.

| Monomer 1 | Comonomer | Polymer Structure | Potential Post-Polymerization Modification |

| 4-Anilinobutyronitrile | Isophthaloyl chloride | Polyamide with pendant butyronitrile groups | Hydrolysis of nitrile to carboxylic acid; Reduction of nitrile to amine |

These proposed synthetic routes, based on established chemical principles, highlight the potential of 4-anilinobutyronitrile as a valuable intermediate in the development of novel functional materials. Further experimental research would be necessary to validate these pathways and fully characterize the properties of the resulting polymers.

Theoretical and Computational Investigations of 4 Anilinobutyronitrile

Quantum Chemical Analysis of Electronic Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's stable three-dimensional arrangements (conformations) and the distribution of its electrons (electronic structure). nih.govresearchgate.net

Conformational analysis of a flexible molecule like 4-anilinobutyronitrile would involve identifying low-energy structures by exploring the potential energy surface, primarily through rotation around its single bonds. For similar flexible molecules, DFT studies with functionals like B3LYP have been successfully used to identify multiple stable conformers and the transition states connecting them. mdpi.com The energy difference between these conformers is often small, suggesting that several conformations may coexist at room temperature. mdpi.com

The electronic structure is described by parameters such as frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For aniline (B41778) derivatives, the electron density at the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed across the aromatic system. MEP analysis helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Electronic Properties Calculated for an Aniline Derivative (2-Amino-4-nitrotoluene) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.04 eV |

| LUMO Energy | -2.69 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.35 eV |

| Dipole Moment (μ) | 6.44 Debye |

Data derived from a study on a substituted aniline to illustrate typical quantum chemical outputs. researchgate.net

Molecular Dynamics Simulations of 4-Anilinobutyronitrile and Its Interactions

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of conformational dynamics, solvent effects, and intermolecular interactions in a way that static quantum chemical calculations cannot fully capture. nih.gov An MD simulation of 4-anilinobutyronitrile would typically involve placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and calculating the forces between atoms using a force field.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Example Value/Setting |

|---|---|---|

| System Size | Total number of atoms in the simulation box | ~50,000 atoms |

| Ensemble | Thermodynamic variables held constant | NPT (constant Number of atoms, Pressure, Temperature) |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Duration of the simulation | 500 ns |

| Time Step | Integration time step for Newton's equations of motion | 2 fs |

Parameters are representative of common setups for simulating organic molecules in solution. mdpi.com

Computational Studies of Reaction Mechanisms Involving 4-Anilinobutyronitrile

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.comrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies, reaction enthalpies, and Gibbs free energies, which are key to understanding reaction kinetics and thermodynamics. mdpi.com

While specific mechanistic studies on 4-anilinobutyronitrile are not prominent in the literature, computational studies on the reactions of aniline and its derivatives provide a clear blueprint for how such investigations would proceed. For example, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals was computed using the M06-2X and CCSD(T) methods. mdpi.com Such studies identify the most favorable reaction pathways (e.g., hydrogen abstraction from the amino group versus addition to the aromatic ring) and calculate the corresponding rate coefficients using transition state theory. mdpi.com Similar approaches could be applied to understand the reactivity of 4-anilinobutyronitrile in various chemical environments, such as nucleophilic substitution at the nitrile group or electrophilic substitution on the aniline ring. researchgate.net

Table 3: Calculated Thermodynamic and Kinetic Parameters for a Reaction of 4,5-dibromo-1,2-diaminobenzene with Copper Cyanide

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |

| Gibbs Free Energy (ΔG) | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |

| Enthalpy (ΔH) | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |

| Entropy (ΔS) | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |

Data from a DFT study on a related cyanation reaction to illustrate the type of information obtained from mechanistic calculations. researchgate.net

Spectroscopic Property Predictions for Structural Elucidation (Excluding basic identification)

Quantum chemical methods can accurately predict various spectroscopic properties, serving as a powerful aid in the structural elucidation of newly synthesized compounds. nih.gov Beyond simple identification, predicted spectra can help assign specific vibrational modes or nuclear magnetic resonances to particular atoms, providing a deeper understanding of the molecular structure.

Vibrational frequencies (IR and Raman) are commonly calculated using DFT methods. The theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement. globalresearchonline.net For complex molecules, these calculations are crucial for assigning bands in the experimental spectrum to specific molecular motions, such as C≡N stretching, N-H bending, or C-H aromatic vibrations. nih.govnih.gov

NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com Calculated shielding tensors are converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane. oregonstate.eduscm.com These predictions are highly sensitive to molecular conformation, and by performing a Boltzmann average over the chemical shifts of low-energy conformers, a more accurate prediction for the solution-state spectrum can be achieved. nih.gov

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 4-chloro-2-bromoaniline

| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP, Scaled) |

|---|---|---|---|

| NH₂ asymmetric stretching | 3480 | 3481 | 3488 |

| NH₂ symmetric stretching | 3388 | 3389 | 3392 |

| C-H stretching | 3065 | 3066 | 3069 |

| NH₂ scissoring | 1618 | 1619 | 1623 |

| C-C stretching | 1585 | 1586 | 1589 |

Data from a combined experimental and theoretical study on a substituted aniline, demonstrating the typical accuracy of DFT predictions after scaling. globalresearchonline.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Anilinobutyronitrile |

| Butyronitrile (B89842), 4-anilino- |

| 2-Amino-4-nitrotoluene |

| Succinonitrile |

| 4-methyl aniline |

| 4,5-dibromo-1,2-diaminobenzene |

| Copper Cyanide |

| 4-chloro-2-bromoaniline |

Future Directions and Emerging Research Avenues for 4 Anilinobutyronitrile

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient processes. For 4-anilinobutyronitrile, future research will likely focus on moving beyond classical synthetic routes to more sustainable alternatives.

One promising avenue is the exploration of catalytic C-H activation. This approach could enable the direct cyanation of N-alkylanilines, obviating the need for pre-functionalized starting materials and reducing waste. Research in this area would involve screening various transition metal catalysts and optimizing reaction conditions to achieve high selectivity and yield.

Another key area for development is the use of biocatalysis. Enzymes, such as nitrile hydratases and nitrilases, could be employed for the selective synthesis and transformation of 4-anilinobutyronitrile under mild, aqueous conditions. This approach aligns with the principles of green chemistry by minimizing the use of harsh reagents and organic solvents.

Furthermore, flow chemistry presents a scalable and potentially more efficient method for the synthesis of 4-anilinobutyronitrile. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly when dealing with potentially hazardous reagents like cyanides.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Atom economy, reduced waste | Catalyst design, substrate scope |

| Biocatalysis | Mild conditions, high selectivity | Enzyme discovery and engineering |

| Flow Chemistry | Scalability, safety, efficiency | Reactor design, process optimization |

Exploration of Unprecedented Reactivity Patterns

The unique juxtaposition of the aniline (B41778) and nitrile functionalities in 4-anilinobutyronitrile opens the door to exploring novel reactivity patterns. The nitrile group is a versatile functional handle that can undergo a variety of transformations. Future research could focus on intramolecular cyclization reactions, potentially leading to the formation of novel heterocyclic scaffolds. For instance, under acidic or basic conditions, the aniline nitrogen could interact with the nitrile group, paving the way for the synthesis of substituted quinolines or other nitrogen-containing heterocycles.

The aromatic ring of the aniline moiety is susceptible to electrophilic aromatic substitution. Investigating these reactions on the 4-anilinobutyronitrile backbone could lead to a diverse library of substituted derivatives with potentially interesting biological or material properties. The interplay between the activating amino group and the deactivating (though distant) nitrile group would be a key aspect to study.

Furthermore, the methylene (B1212753) groups in the butyronitrile (B89842) chain could be targeted for functionalization. For example, transition-metal-catalyzed C-H functionalization could introduce new substituents, leading to chiral derivatives if asymmetric catalysts are employed.

| Reaction Type | Potential Products | Research Significance |

| Intramolecular Cyclization | Heterocyclic compounds (e.g., quinolines) | Access to novel molecular architectures |

| Electrophilic Aromatic Substitution | Substituted anilines | Diversification of the compound library |

| C-H Functionalization | Functionalized alkyl chains | Introduction of new chemical handles and chirality |

Expansion of Applications in Specialized Chemical Fields

Given the prevalence of both aniline and nitrile motifs in functional molecules, 4-anilinobutyronitrile is a promising candidate for applications in several specialized chemical fields.

In medicinal chemistry , the nitrile group is a common feature in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The aniline scaffold is also a well-established pharmacophore. Future research could involve synthesizing derivatives of 4-anilinobutyronitrile and screening them for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. The ability of the nitrile group to enhance binding affinity and improve pharmacokinetic profiles is a key motivator for such explorations.

In materials science , aromatic nitriles are precursors to advanced polymers and dyes. The bifunctional nature of 4-anilinobutyronitrile could be exploited in the design of novel monomers for polymerization. The aniline moiety could be used for oxidative polymerization, while the nitrile group could be transformed into other functional groups post-polymerization to tune the material's properties. This could lead to the development of new conductive polymers or materials with interesting optical properties.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Drug discovery (e.g., anticancer, antimicrobial) | Presence of known pharmacophores (aniline, nitrile) |

| Materials Science | Monomer for novel polymers | Bifunctionality allowing for diverse polymerization and functionalization strategies |

Interdisciplinary Research Integrating 4-Anilinobutyronitrile Chemistry

The full potential of 4-anilinobutyronitrile can be unlocked through interdisciplinary collaborations.

Computational chemistry can play a pivotal role in predicting the reactivity and properties of 4-anilinobutyronitrile and its derivatives. Density functional theory (DFT) calculations could be used to model reaction pathways, predict spectroscopic properties, and guide the rational design of new catalysts for its synthesis. Molecular docking studies could help in identifying potential biological targets for derivatives of 4-anilinobutyronitrile, thereby accelerating the drug discovery process.

Collaboration with biochemists and pharmacologists will be essential to evaluate the biological activity of any newly synthesized derivatives. High-throughput screening and detailed mechanistic studies will be necessary to understand their mode of action and potential therapeutic applications.

Partnerships with materials scientists and engineers will be crucial for characterizing the physical and chemical properties of any polymers or materials derived from 4-anilinobutyronitrile. Techniques such as thermal analysis, spectroscopy, and microscopy will be needed to assess their suitability for various applications.

Q & A

What are the recommended synthetic pathways for preparing 4-anilinopiperidine derivatives from butyronitrile precursors, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of 4-anilinopiperidine from butyronitrile derivatives typically involves nucleophilic substitution or condensation reactions. Analytical standards indicate that Boc-protected intermediates (e.g., 4-Anilino-1-Boc-piperidine) are critical precursors, requiring deprotection under acidic conditions (e.g., HCl/dioxane) . Optimization should include systematic variation of catalysts (e.g., palladium complexes for cross-coupling), solvent polarity (butyronitrile vs. acetonitrile), and temperature gradients (40–80°C) to maximize yield. Kinetic studies via in situ NMR monitoring can identify rate-limiting steps .

How can researchers resolve contradictions in reported conformational stability (gauche vs. trans) of butyronitrile across experimental and computational studies?

Advanced Research Question

Contradictions arise from differing methodologies: microwave spectroscopy favors trans stability (ΔH = +0.26 kcal/mol) , while IR/Raman studies suggest gauche dominance (70% population, ΔH = -0.11 kcal/mol) . To resolve this, employ coupled-cluster theory (CCSD/6-311G+(d,p)) with anharmonic vibrational corrections to reconcile spectroscopic data. Comparative studies should replicate experimental conditions (pressure, phase) in computational models, as molar volume differences (gauche: 63.406 cm³/mol vs. trans: 69.937 cm³/mol) significantly affect phase-dependent stability .

What spectroscopic and chromatographic techniques are most effective for characterizing 4-anilino-butyronitrile derivatives, and how should data interpretation account for structural variability?

Basic Research Question

Use high-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR to confirm nitrile and anilino group positions. IR spectroscopy (e.g., C≡N stretch at ~2240 cm⁻¹) combined with UV-Vis (λmax 249–296 nm) provides complementary data on electronic transitions . For chromatographic purity, employ reverse-phase HPLC with photodiode array detection, using deuterated analogs (e.g., 4-nitroaniline-d4) as internal standards to quantify trace impurities .

How should researchers design experiments to investigate phase-dependent conformational behavior of butyronitrile in condensed systems?

Advanced Research Question

Controlled freezing experiments (e.g., cooling to 161.25 K) combined with Raman spectroscopy can track gauche→trans transitions during crystallization . Variable-pressure NMR setups allow observation of molar volume effects on equilibrium (ΔV = -6.531 cm³/mol favors gauche under high pressure) . For computational validation, apply Gibbs free energy calculations (ΔG = ΔH - TΔS) using DFT-optimized geometries to model phase-specific populations .

What methodological frameworks are recommended for formulating hypothesis-driven research questions on butyronitrile derivatives' structure-activity relationships?

Basic Research Question

Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, particularly for studies investigating substituent effects on 4-anilino group reactivity . For example, a hypothesis comparing electron-withdrawing vs. donating substituents' impact on nitrile stability should define variables (Hammett σ constants), controls (solvent polarity in butyronitrile), and ethical considerations in handling toxic intermediates .

What computational strategies are optimal for modeling thermodynamic properties (e.g., entropy, enthalpy) of butyronitrile conformers in different phases?

Advanced Research Question

Combine ab initio (CCSD) and DFT (B3LYP/6-311G+(d,p)) methods to calculate enthalpy differences (ΔH = 0.27 kcal/mol for gauche) and entropy contributions . For condensed phases, apply periodic boundary conditions in molecular dynamics simulations to account for intermolecular interactions. Validate results against experimental phase diagrams, particularly near the freezing point (161.25 K), where conformational populations shift abruptly .

How can researchers ensure reproducibility in toxicity assessments of 4-anilino-butyronitrile derivatives, given limited toxicological data?

Basic Research Question

Adopt tiered testing: (1) in silico predictions using QSAR models for acute toxicity (e.g., LD50), (2) in vitro assays (e.g., Ames test for mutagenicity), and (3) controlled in vivo studies with incremental dosing . Document purity levels (≥98% by HPLC) and storage conditions (-20°C for stability) to minimize batch variability .

What statistical approaches are suitable for analyzing contradictory data on butyronitrile's conformational equilibrium?

Advanced Research Question

Apply Bayesian meta-analysis to reconcile conflicting ΔH values from microwave, IR, and computational studies. Weight datasets by methodological rigor (e.g., CCSD > DFT > experimental approximations) and sample size. Use error propagation models to quantify uncertainties in population ratios (e.g., 70% gauche ±5% in gas phase) .

How should safety protocols be adapted for handling 4-anilino-butyronitrile derivatives in laboratory settings?

Basic Research Question

Follow hazard-minimization protocols: use fume hoods for synthesis, wear nitrile gloves (not latex), and store compounds in airtight containers at -20°C . For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Regularly review safety data sheets (SDS) for updates on carcinogenicity or mutagenicity .

What advanced experimental techniques can elucidate the role of butyronitrile as a solvent in organometallic reactions?

Advanced Research Question

Use EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy to study solvent coordination in transition-metal complexes (e.g., [Ru(bpy)3]<sup>3+</sup>). Compare dielectric constants (ε = 25.5 for butyronitrile vs. 37.5 for acetonitrile) to rationalize reactivity differences. Monitor phase transitions via differential scanning calorimetry (DSC) to correlate solvent structure with catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.